molecular formula C20H24ClN3O4S B4018479 2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide

2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B4018479
M. Wt: 437.9 g/mol
InChI Key: OSMLDTPHHPBHGK-UHFFFAOYSA-N
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Description

2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide is a complex organic compound with a molecular formula of C23H28ClN3O4S This compound is characterized by the presence of a benzamide core, substituted with various functional groups including a chloro-methylphenyl group, a methylsulfonyl group, and an isopropyl group

Properties

IUPAC Name

2-[[2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-13(2)22-20(26)16-7-5-6-8-18(16)23-19(25)12-24(29(4,27)28)15-10-9-14(3)17(21)11-15/h5-11,13H,12H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMLDTPHHPBHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycyl Intermediate: The reaction begins with the formation of the glycyl intermediate by reacting glycine with 3-chloro-4-methylphenyl isocyanate under controlled conditions.

    Introduction of the Methylsulfonyl Group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Coupling with Benzamide: The final step involves coupling the intermediate with N-(propan-2-yl)benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, forming sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially forming amine derivatives.

    Substitution: The chloro group in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes critical for cell wall synthesis, while in cancer research, it may interfere with signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar compounds to 2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide include:

    2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-cyclohexylbenzamide: This compound has a cyclohexyl group instead of an isopropyl group, which may affect its chemical properties and biological activities.

    2-{N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycylamino}-N-cyclohexylbutan: This compound has additional phenylethyl and cyclohexylbutan groups, which may confer different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide

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